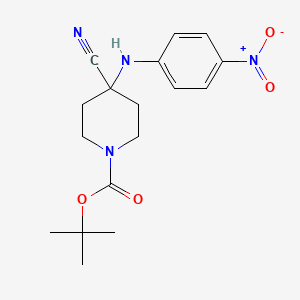

tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate

CAS No.: 1815591-68-4

Cat. No.: VC7953828

Molecular Formula: C17H22N4O4

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1815591-68-4 |

|---|---|

| Molecular Formula | C17H22N4O4 |

| Molecular Weight | 346.4 |

| IUPAC Name | tert-butyl 4-cyano-4-(4-nitroanilino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H22N4O4/c1-16(2,3)25-15(22)20-10-8-17(12-18,9-11-20)19-13-4-6-14(7-5-13)21(23)24/h4-7,19H,8-11H2,1-3H3 |

| Standard InChI Key | HSIIXVXTSGPOEL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a piperidine ring substituted at the 4-position with both a cyano group (-CN) and a 4-nitrophenylamino moiety (-NH-C6H4-NO2). The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection and influences solubility. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O4 |

| Molecular Weight | 346.38 g/mol |

| IUPAC Name | tert-Butyl 4-cyano-4-[(4-nitrophenyl)amino]piperidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)N+[O-] |

The nitrophenyl group contributes to electron-deficient aromatic systems, while the cyano group enhances electrophilicity, enabling diverse reactivity patterns.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis of tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate likely involves multi-step functionalization of a piperidine scaffold. A plausible retrosynthesis includes:

-

Boc Protection: Introduction of the tert-butyl carbamate group to stabilize the piperidine nitrogen.

-

Cyano Incorporation: Nucleophilic substitution or cyanation at the 4-position.

-

Nitrophenylamino Attachment: Coupling of 4-nitroaniline via Buchwald-Hartwig amination or similar methods.

Key Intermediate: tert-Butyl 4-Aminopiperidine-1-Carboxylate

A critical precursor, tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7), serves as a starting material for introducing the nitrophenylamino group . Its synthesis typically involves Boc protection of 4-aminopiperidine, followed by functionalization.

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

-

Cyano Group: Susceptible to reduction (e.g., LiAlH4 → amine) or nucleophilic attack.

-

Nitrophenylamino Group: Participates in hydrogen bonding and may undergo reduction to aminophenyl derivatives.

-

Boc Group: Removable under acidic conditions (e.g., TFA), enabling further modifications.

Catalytic Applications

The compound’s electron-deficient aromatic system facilitates participation in metal-catalyzed cross-couplings, though specific examples require further experimental validation.

Industrial and Research Applications

Medicinal Chemistry Scaffold

The compound’s modular structure allows derivatization for drug discovery. For example:

-

Amide Formation: Reaction with carboxylic acids to generate prodrug candidates.

-

Nitro Reduction: Conversion to aminophenyl derivatives for enhanced bioavailability.

AgroChemical Development

Electron-withdrawing groups like nitro and cyano are prevalent in herbicides and insecticides. This compound could serve as a precursor for novel agrochemicals targeting specific enzymatic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume